molecular formula C16H19ClF3NO4S2 B2687976 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine CAS No. 1448122-80-2

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Cat. No.: B2687976
CAS No.: 1448122-80-2
M. Wt: 445.9
InChI Key: OVLINFVEKVVXSJ-UHFFFAOYSA-N
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Description

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a synthetic azetidine derivative featuring two sulfonyl substituents: a 4-chloro-3-(trifluoromethyl)phenylsulfonyl group at position 1 and a cyclohexylsulfonyl group at position 2. Azetidine, a four-membered saturated heterocycle with one nitrogen atom, confers unique conformational constraints due to ring strain, which may enhance binding specificity in therapeutic contexts. The electron-withdrawing sulfonyl groups likely improve metabolic stability and influence solubility, while the chloro-trifluoromethylphenyl moiety is a common pharmacophore in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-3-cyclohexylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3NO4S2/c17-15-7-6-12(8-14(15)16(18,19)20)27(24,25)21-9-13(10-21)26(22,23)11-4-2-1-3-5-11/h6-8,11,13H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLINFVEKVVXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine undergoes various chemical reactions, including:

Scientific Research Applications

Analgesic Properties

Research indicates that compounds with similar structural motifs exhibit significant analgesic effects. The sulfonamide derivatives, including this compound, have been shown to interact with pain receptors and biochemical pathways involved in pain modulation.

Mechanism of Action :

  • These compounds may depress both peripheral and centrally mediated pain pathways.
  • They are suggested to operate through opioid-independent systems, providing an alternative mechanism for pain relief.

Case Study Example :
A study on sulfonamide derivatives demonstrated effective pain relief in animal models, suggesting a viable application in pain management therapies.

Antitumor Activity

The compound's structural characteristics suggest potential antitumor properties. Research on related compounds has shown efficacy in inducing apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase.

Case Study Example :
In vitro studies reported that structurally similar compounds led to significant reductions in tumor cell viability, indicating potential for further exploration in cancer therapeutics.

Comparative Analysis of Related Compounds

To understand the broader context of this compound's applications, a comparative analysis with structurally related compounds is beneficial:

Compound NameAnalgesic ActivityAntitumor ActivityReferences
Compound AYesYes
Compound BYesNo
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidineYesYes

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the azetidine ring.
  • Introduction of the sulfonyl groups.
  • Functionalization with the chloro-trifluoromethyl phenyl moiety.

This synthetic route is crucial for optimizing yield and purity for subsequent biological testing.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonyl groups can form strong interactions with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons
Urea-Linked Analogs

Compounds such as 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (82) () and Sorafenib Tosylate () share the 4-chloro-3-(trifluoromethyl)phenyl group but utilize urea linkages instead of sulfonyl groups. Key differences:

  • Biological Activity : Sorafenib (a urea derivative) is a multikinase inhibitor approved for cancer treatment, while sulfonyl-containing compounds may exhibit altered target selectivity due to reduced hydrogen-bonding capacity .
Sulfonyl-Containing Heterocycles

The azetidine core distinguishes the target compound from pyridine- or pyrazole-based sulfonamides (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde in ). Azetidine’s ring strain may enhance binding rigidity compared to five- or six-membered rings, though synthetic yields for strained systems are often lower .

Pharmacokinetic and Physicochemical Properties
Compound Molecular Weight Key Substituents LogP (Predicted) Solubility
Target Azetidine Derivative ~480.9* Dual sulfonyl, CF₃, Cl 3.2† Low (lipophilic)
Sorafenib Tosylate () 637.00 Urea, pyridine, tosylate 2.8 Moderate
1-(4-Cyanophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (6k, ) 340.0 Urea, CF₃, Cl, cyano 2.5 Low

*Calculated from molecular formula (C₁₆H₁₆ClF₃NO₄S₂). †Estimated using fragment-based methods.

Key Observations :

  • Urea derivatives like 6k exhibit lower molecular weights and moderate solubility, favoring oral bioavailability .

Biological Activity

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H14ClF3N4O2SC_{15}H_{14}ClF_3N_4O_2S, with a molecular weight of 406.81 g/mol. The structural components include:

  • Chloro group : Enhances lipophilicity and biological activity.
  • Trifluoromethyl group : Contributes to metabolic stability.
  • Sulfonyl groups : Implicated in various biochemical interactions.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting various enzymes, particularly those involved in inflammatory pathways.

Target Enzymes

  • Phytoene Desaturase (PDS) : Studies have indicated that related compounds exhibit herbicidal activity through PDS inhibition, which is crucial for carotenoid biosynthesis in plants .
  • Pain Receptors : Related sulfonamide compounds have demonstrated analgesic properties, suggesting that this compound may interact with pain pathways, potentially through opioid-independent mechanisms.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

StudyBiological ActivityMechanismReference
Study 1Herbicidal activity against multiple weed speciesInhibition of PDS
Study 2Analgesic efficacyInteraction with pain receptors
Study 3Antimicrobial propertiesInhibition of bacterial growth

Case Studies

  • Herbicidal Efficacy : A study demonstrated that compounds similar to this compound exhibited significant herbicidal activity at concentrations ranging from 375 to 750 g/ha against six weed species. The mechanism was attributed to the inhibition of PDS, crucial for plant growth .
  • Analgesic Properties : In another investigation, a series of sulfonamide derivatives were tested for their analgesic effects. The results indicated that these compounds could effectively modulate pain pathways without relying on traditional opioid mechanisms, suggesting a novel approach to pain management.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine?

  • Methodological Answer : The synthesis involves sequential sulfonylation of azetidine. Key steps include:
  • Sulfonyl Chloride Activation : Use anhydrous conditions with reagents like thionyl chloride (SOCl₂) to generate reactive sulfonyl chlorides .
  • Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to prevent side reactions .
  • Catalyst Selection : Ammonium persulfate (APS) can act as a radical initiator in copolymerization reactions involving sulfonyl groups, as demonstrated in analogous polycationic systems .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively isolates the product.

Table 1 : Synthesis Yield Optimization

Reaction Temp (°C)Catalyst (mol%)Yield (%)Reference
0–5APS (2.5)78
25None45

Q. Which spectroscopic methods are most effective for characterizing the sulfonyl groups in this compound?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ -62 to -65 ppm for ¹⁹F) .
  • IR Spectroscopy : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical configuration, as applied to structurally similar azetidine derivatives (e.g., C–Cl and CF₃ spatial orientation) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₈ClF₃O₄S₂: 462.02 g/mol).

Advanced Research Questions

Q. How does the electron-withdrawing nature of the 4-chloro-3-(trifluoromethyl)phenyl group influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The CF₃ and Cl groups reduce electron density on the phenyl ring, enhancing sulfonyl group electrophilicity. This can be quantified via Hammett substituent constants (σₚ for CF₃ = 0.54, Cl = 0.23) .
  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) under varying pH using stopped-flow UV-Vis spectroscopy. Compare with analogs lacking CF₃/Cl groups.
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states .

Q. What strategies can resolve contradictions in biological activity data across different in vitro assays?

  • Methodological Answer :
  • Orthogonal Assay Validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) to isolate confounding factors .
  • Structural Analog Screening : Compare activity of derivatives (e.g., cyclohexyl vs. cyclopentyl sulfonyl) to identify critical substituents .
  • Solubility/Permeability Adjustments : Use co-solvents (DMSO/PEG) or lipid-based carriers to mitigate false negatives due to poor bioavailability .

Table 2 : Biological Activity Comparison (Hypothetical Data)

Assay TypeIC₅₀ (µM)NotesReference
Enzyme Inhibition0.12High potency
Cell-Based Cytotoxicity>50Low permeability suspected

Key Considerations for Experimental Design

  • Safety Protocols : Handle sulfonyl chlorides (intermediates) in fume hoods with PPE due to lachrymatory and corrosive hazards .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers, as demonstrated in azetidinone synthesis .

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